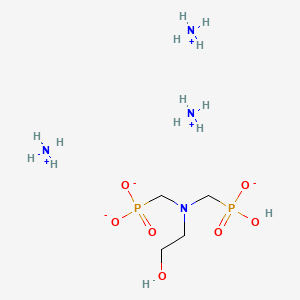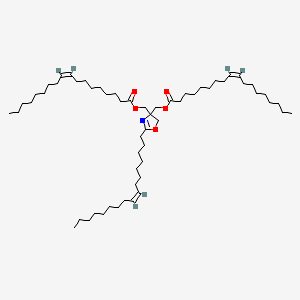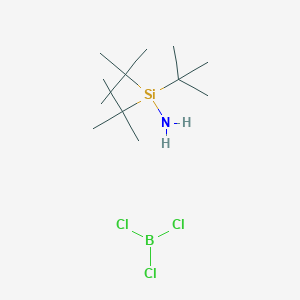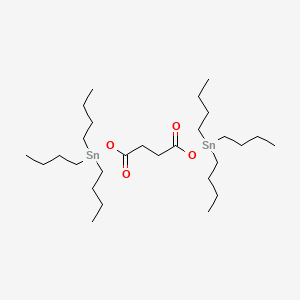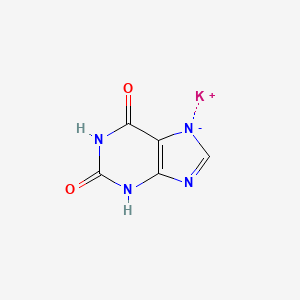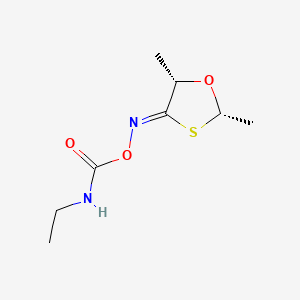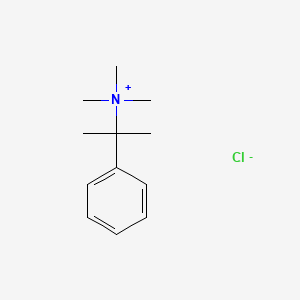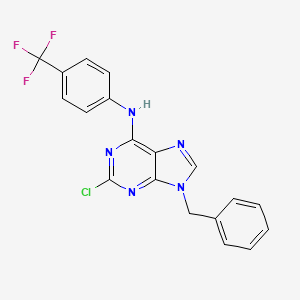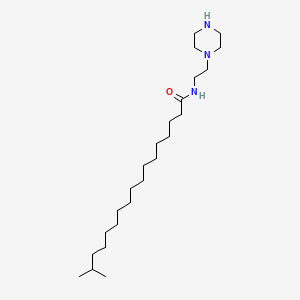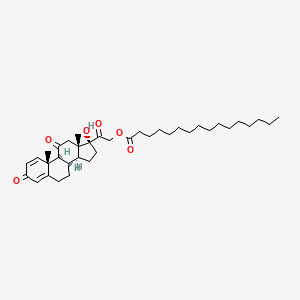
17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-hexadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-hexadecanoate is a synthetic derivative of prednisone, a glucocorticoid used for its anti-inflammatory and immunosuppressive properties. This compound is characterized by its complex structure, which includes multiple hydroxyl groups and a hexadecanoate ester at the 21st position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-hexadecanoate typically involves the esterification of 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione with hexadecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .
化学反応の分析
Types of Reactions
17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-hexadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the carbonyl groups can produce secondary alcohols .
科学的研究の応用
17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-hexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of glucocorticoid receptor interactions and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in inflammatory and autoimmune diseases.
作用機序
The mechanism of action of 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-hexadecanoate involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the transcription of target genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins, thereby exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
Prednisone: A glucocorticoid with similar anti-inflammatory properties but without the hexadecanoate ester.
Dexamethasone: Another glucocorticoid with a different substitution pattern, leading to higher potency.
Hydrocortisone: A naturally occurring glucocorticoid with a simpler structure and lower potency compared to synthetic derivatives.
Uniqueness
The presence of the hexadecanoate ester in 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-hexadecanoate enhances its lipophilicity, potentially improving its bioavailability and duration of action compared to other glucocorticoids .
特性
CAS番号 |
39007-81-3 |
|---|---|
分子式 |
C37H56O6 |
分子量 |
596.8 g/mol |
IUPAC名 |
[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexadecanoate |
InChI |
InChI=1S/C37H56O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-33(41)43-26-32(40)37(42)23-21-30-29-19-18-27-24-28(38)20-22-35(27,2)34(29)31(39)25-36(30,37)3/h20,22,24,29-30,34,42H,4-19,21,23,25-26H2,1-3H3/t29-,30-,34+,35-,36-,37-/m0/s1 |
InChIキー |
NVYPOGVSAYIAHI-DEOBSOAFSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)O |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


